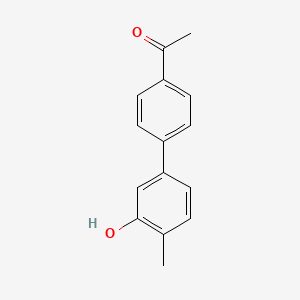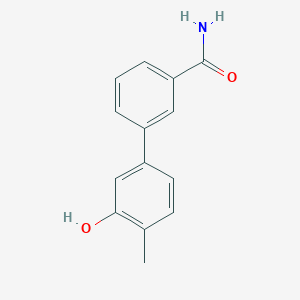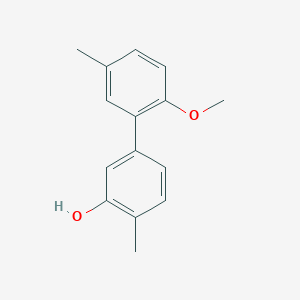
2-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(3,4-methylenedioxyphenyl)phenol, or 2M5MD, is a phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 2M5MD has a molecular weight of 222.25 g/mol and a melting point of 153-155°C. It is a derivative of phenol and has been used in the synthesis of many other compounds.
Wissenschaftliche Forschungsanwendungen
2M5MD has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme monoamine oxidase, which is important for the metabolism of neurotransmitters. It has also been used in the synthesis of new compounds, such as 2-methyl-5-(3,4-methylenedioxyphenyl)pyridine, which has applications in organic photovoltaics. 2M5MD has also been used as a starting material for the synthesis of several other compounds, such as 2-methyl-5-(3,4-methylenedioxyphenyl)benzene.
Wirkmechanismus
2M5MD acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters. It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines. This inhibition of monoamine oxidase can lead to an increase in the levels of monoamines, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects
2M5MD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. It has also been shown to increase the levels of norepinephrine, which can lead to increased energy and focus. Additionally, 2M5MD has been shown to increase the levels of acetylcholine, which can lead to improved memory and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2M5MD is a useful compound for lab experiments due to its relatively low cost and availability. It has a low melting point, which makes it easy to dissolve in organic solvents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of 2M5MD is that it is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2M5MD. One possible direction is to explore its potential as a therapeutic agent for neurological disorders, such as depression and anxiety. Additionally, further research could be done to explore its potential as a starting material for the synthesis of other compounds. Finally, further research could be done to explore its potential as an inhibitor of other enzymes, such as proteases and phosphatases.
Synthesemethoden
2M5MD can be synthesized via a three-step process. The first step involves the reaction of phenol with 3,4-methylenedioxyaniline in an acidic medium. This reaction forms the intermediate 2-methyl-5-(3,4-methylenedioxyphenyl)phenol. The second step is the oxidation of the intermediate with nitric acid, which forms 2M5MD. The third step is the purification of the compound, which is done by recrystallization.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-3-10(6-12(9)15)11-4-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQHWUJAABJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














